2-Aminobut-3-yn-1-ol: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications in Drug Discovery
2-Aminobut-3-yn-1-ol: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
2-Aminobut-3-yn-1-ol is a highly functionalized, low-molecular-weight chiral building block that has gained significant traction in medicinal chemistry and bioconjugation. Featuring a terminal alkyne, a primary amine, and a primary alcohol, this trifunctional molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physical and chemical properties, mechanistic reactivity, and field-proven experimental protocols, serving as a definitive guide for researchers and drug development professionals.
Physical and Chemical Properties
Understanding the physicochemical profile of 2-aminobut-3-yn-1-ol is critical for its handling and application. The free base is prone to oxidation and polymerization due to the presence of the terminal alkyne and primary amine; hence, it is predominantly utilized and stored as a hydrochloride salt to ensure long-term stability[1].
| Property | Value |
| Chemical Name | 2-aminobut-3-yn-1-ol |
| Synonyms | Propargylglycinol, 2-amino-3-butyn-1-ol |
| Molecular Formula | C4H7NO |
| Molecular Weight | 85.10 g/mol (Free base) / 121.57 g/mol (HCl salt) |
| CAS Registry Numbers | 1314976-44-7 (Unspecified), 676503-26-7 (2S), 898818-92-3 (S-HCl), 1864058-21-8 (HCl) |
| SMILES | C#CC(N)CO |
| InChIKey | RSUWHQXXMTYZTI-UHFFFAOYSA-N |
| Physical State | Solid (as hydrochloride salt) |
| Storage Conditions | 4 °C, desiccated |
Data compiled from1[1] and2[2].
Structural Significance & Mechanistic Reactivity
The utility of 2-aminobut-3-yn-1-ol stems from its three orthogonal functional groups, which can be selectively manipulated:
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Terminal Alkyne : Highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The acidic alkyne proton also allows for Sonogashira cross-coupling or direct deprotonation for nucleophilic additions.
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Primary Amine : Acts as a potent nucleophile. It can be selectively protected (e.g., Boc, Fmoc) or reacted with acyl chlorides/carboxylic acids to form amides. In heterocyclic synthesis, it reacts with phosgene equivalents to yield oxazolidinones[3].
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Primary Alcohol : Can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) for further substitution.
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Stereocenter (C2) : The chirality at the C2 position is paramount for biological activity. For instance, the (S)-enantiomer is a critical precursor in the synthesis of oxazolidinone-based antibacterial agents. To maintain this crucial stereocenter, (S)-2-aminobut-3-yn-1-ol is typically synthesized from 3[3]. Causality: Garner's aldehyde is chosen as the starting material because its rigid oxazolidine ring prevents epimerization at the alpha-chiral center during the strongly basic conditions required for alkyne formation.
Applications in Drug Discovery & Chemical Biology
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Antibacterial Agents : 2-aminobut-3-yn-1-ol is a key intermediate in the3 and oxazolidinone antibiotics[3].
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Bioconjugation : The terminal alkyne makes it an ideal handle for attaching fluorophores, PEG chains, or targeting ligands via 4[4].
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Heterocyclic Scaffolds : It is widely used in 5 and the generation of imidazoquinolines[5].
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Conjugate 2-aminobut-3-yn-1-ol to an azide-functionalized payload.
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Preparation : Dissolve 1.0 eq of the azide and 1.2 eq of 2-aminobut-3-yn-1-ol HCl in a 1:1 mixture of tert-butanol and H₂O.
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Catalyst Initiation : Add 0.1 eq of CuSO₄·5H₂O, followed immediately by 0.5 eq of sodium ascorbate.
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Causality: Sodium ascorbate is added in a 5-fold excess relative to copper to ensure Cu(II) is reduced to the catalytically active Cu(I) state in situ. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, which is a common side reaction when oxygen and unreduced Cu(II) are present.
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Reaction : Stir at room temperature for 2-4 hours.
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Self-Validation System : Monitor the reaction via LC-MS. The protocol is self-validating when the extracted ion chromatogram shows the complete disappearance of the alkyne mass (m/z 86.1 [M+H]⁺) and the appearance of the triazole conjugate mass. The absence of a [2M-2+H]⁺ peak confirms the successful suppression of Glaser coupling.
Protocol 2: Selective N-Boc Protection
Objective: Protect the primary amine while leaving the primary alcohol and alkyne intact.
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Preparation : Suspend 2-aminobut-3-yn-1-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
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Reagent Addition : Add 2.5 eq of Triethylamine (TEA), followed dropwise by 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).
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Causality: The TEA serves a dual purpose: it neutralizes the HCl salt to free the nucleophilic lone pair on the nitrogen, and it acts as an acid scavenger for the byproducts of the Boc₂O reaction. The low temperature (0 °C) ensures kinetic control, preventing the less nucleophilic primary alcohol from attacking the Boc₂O (O-acylation).
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Reaction : Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.
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Self-Validation System : Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material will stain a deep purple/red (indicating a free primary amine). The successful formation of the Boc-protected product is validated when the product spot does not stain with ninhydrin at room temperature, confirming complete N-capping.
Reactivity Workflow Diagram
Figure 1: Divergent synthetic reactivity map of 2-aminobut-3-yn-1-ol across three functional axes.
References[2] (2S)-2-Aminobut-3-yn-1-ol - CLEARSYNTH. Clearsynth. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7bGWGzSgoAwRnwi4KICxwJW0kyXApJju2xyvj_LeYFIYWtdl82BXUstRWqFnz6sHMXk1MDe8TFUejjUrgiXQO2D5VNEYHf9QL37g7QOBZd1KxOQ8--FXJGJd7YMxzaUKmKi89LTbxqBrhjuWWXDnFCYP5[1] 2-aminobut-3-yn-1-ol hydrochloride (C4H7NO). PubChemLite. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiPva5Pp6CSHjxOpDCzcUAUipSCSbF7hUkqhFc7B4y3fM8_fuPUV4tqmjbB9a-FhQC4HRi1cX8MUoikVNA4Huiq_yJxJVz9B12PEzExjId-7O7zhP4s2gs9VlXt8FJIhgSeXNlQnKA0_0WiOvNfw==[4] Conjugation Chemistry/Click Chemistry - Product Catalog. AiFChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqNjsC4EhhO6tSiQb7909vXZjMqlXlj9Wk0Aqvk_66tr-nxgpJW6FZcNPPC5zxAypf8RTeR5bsoYOnFwYu-UiZ4Zlu5GIsky5_PyFpX9z076p_cxBta8eRnKfdGZH1nGES5f-3xomFUj86JcNENeqcCof[5] Benzofuran Synthesis - Product Catalog. AiFChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi4EZOg7YLWjj7ETtRGLw9I2ZkSwsZJpmhKQhgh7iWBmgmw8LjX_P4U40nsWGMtYBnp3DsoAi4HFQwVi2WHXbmMexcNfx2zwLIZfLvZyTdkxWK6LqbJN6_DdVkUCZHMKxQb2NCiiGibNM3pKPXSKesuRygjf0=[3] WO2014114929A1 - Compounds and methods for treating bacterial infections. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDPc0jRcH_pScdO7Iqm_WiCqEo0efmbC9cOnIelFv5OQJaCsafKpNvXuVuNQQZIupFzKMaKHmXEQ9zXJiVPlF4S8SJQIRPVMKlDFcomxgzKRxxjpxOCxFZFQgz5VC9yLrhuQAsDCsGTXLwnDhy
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